Sofosbuvir impurity N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

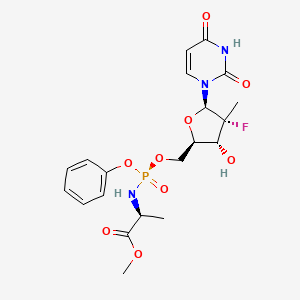

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYBZIIPQSWBV-ZWXZMKCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Sofosbuvir Impurity N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1] As with any active pharmaceutical ingredient (API), the control of impurities is critical to ensure its safety and efficacy. One such impurity is Sofosbuvir impurity N, a diastereoisomer of the active substance. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS: 1394157-34-6), offering valuable insights for researchers and professionals involved in drug development and quality control.

Chemical Identity and Data

This compound is chemically identified as Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate. A summary of its key chemical data is presented in the table below.

| Parameter | Value | Reference |

| CAS Number | 1394157-34-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C20H25FN3O9P | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 501.40 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Synonyms | (S)-methyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | --INVALID-LINK-- |

| Nature of Impurity | Diastereoisomer of Sofosbuvir | --INVALID-LINK-- |

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature. However, a Chinese patent (CN114539337A) outlines a six-step synthetic route for a Sofosbuvir impurity with a reported purity of over 99%. Based on the patent's claims and general principles of phosphoramidate (B1195095) chemistry, a plausible synthetic pathway is illustrated below. This pathway should be considered a general guide and would require optimization for practical implementation.

The synthesis likely involves the coupling of a protected uridine (B1682114) derivative with a phosphoramidate side chain, followed by deprotection steps. The formation of the diastereomeric impurity N would arise from the use of a different stereoisomer of the phosphoramidate reagent or non-stereoselective reaction conditions during the coupling step.

Generalized Synthetic Scheme

References

The Genesis of a Diastereomer: An In-depth Technical Guide to the Origin and Formation of Sofosbuvir Impurity N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the origin and formation of Sofosbuvir impurity N, a critical process-related impurity encountered during the synthesis of the blockbuster antiviral drug, Sofosbuvir. Understanding the formation pathways and control strategies for this diastereomeric impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Executive Summary

Sofosbuvir, a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, is a cornerstone of modern HCV treatment. Its chemical synthesis is a complex multi-step process that involves the creation of a stereogenic phosphorus center. This inherent stereochemical complexity can lead to the formation of diastereomeric impurities, one of the most prominent being this compound. This guide elucidates the chemical identity of impurity N, pinpoints its origin within the manufacturing process, and details the mechanistic pathways of its formation. Furthermore, it presents relevant experimental protocols for the analysis and characterization of Sofosbuvir and its impurities, supported by quantitative data and visual diagrams to facilitate a deeper understanding.

Chemical Identity of this compound

This compound is a diastereoisomer of Sofosbuvir. Its chemical identity has been established through various analytical techniques.

| Parameter | Value |

| Chemical Name | Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate |

| CAS Number | 1394157-34-6 |

| Molecular Formula | C20H25FN3O9P |

| Molecular Weight | 501.40 g/mol |

Table 1: Chemical Identification of this compound

Origin and Formation Pathway

The primary origin of this compound is not through degradation but as a process-related impurity generated during the chemical synthesis of Sofosbuvir. Specifically, its formation is intrinsically linked to the crucial phosphoramidate (B1195095) coupling reaction .

The synthesis of Sofosbuvir involves the coupling of a protected nucleoside intermediate with a phosphorochloridate reagent. This reaction creates the phosphoramidate moiety, which contains a chiral phosphorus atom. The nucleophilic attack of the 5'-hydroxyl group of the nucleoside on the phosphorus center of the phosphorochloridate can occur from two different faces, leading to the formation of two diastereomers at the phosphorus center: the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer. This compound is one of these undesired diastereomers.

The stereochemical outcome of this reaction is highly dependent on the reaction conditions, including the choice of coupling agents, solvents, temperature, and the protecting groups on the nucleoside intermediate. The lack of complete stereocontrol during this step results in the co-formation of Sofosbuvir and its diastereomeric impurities.

Caption: Synthetic pathway leading to the formation of Sofosbuvir and Impurity N.

Experimental Protocols

The analysis of Sofosbuvir and its impurities, including impurity N, is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed. Forced degradation studies are also performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

General HPLC Method for Impurity Profiling

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Table 2: Representative HPLC Method Parameters

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Sofosbuvir and to ensure that the analytical method can separate the active ingredient from any potential degradation products.

-

Acidic Hydrolysis:

-

Condition: 0.1 N HCl at 60°C for 24 hours.

-

Observation: Sofosbuvir shows significant degradation under acidic conditions.

-

-

Alkaline Hydrolysis:

-

Condition: 0.1 N NaOH at 60°C for 2 hours.

-

Observation: Sofosbuvir is highly labile in basic conditions, leading to rapid degradation.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature for 48 hours.

-

Observation: Moderate degradation is observed.

-

-

Thermal Degradation:

-

Condition: 80°C for 72 hours.

-

Observation: Sofosbuvir is relatively stable to heat.

-

-

Photolytic Degradation:

-

Condition: Exposure to UV light (254 nm) and visible light for 7 days.

-

Observation: Sofosbuvir is generally stable under photolytic stress.

-

Caption: General workflow for forced degradation studies of Sofosbuvir.

Quantitative Data Summary

The formation of this compound is highly dependent on the specific synthetic process used. In a non-optimized synthesis, the ratio of the desired Sp-isomer to the undesired Rp-isomers can be close to 1:1. However, through stereoselective synthesis strategies, the formation of impurity N can be significantly minimized.

| Study Type | Condition | Result |

| Process Optimization | Stereoselective Synthesis | Diastereomeric ratio (Sp:Rp) can exceed 99:1, significantly reducing Impurity N levels. |

| Forced Degradation | 0.1 N HCl, 60°C, 24h | Significant degradation of Sofosbuvir, but does not typically lead to the formation of Impurity N. |

| Forced Degradation | 0.1 N NaOH, 60°C, 2h | Rapid degradation of Sofosbuvir, formation of hydrolysis products, not Impurity N. |

Table 3: Summary of Quantitative Data on Impurity Formation

Conclusion

This compound is a critical process-related impurity that arises from the lack of complete stereocontrol during the phosphoramidate coupling step in the synthesis of Sofosbuvir. It is a diastereomer of the active pharmaceutical ingredient and its presence must be carefully controlled to ensure the quality and safety of the final drug product. This technical guide has provided an in-depth overview of the origin, formation, and analytical considerations for this compound, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The implementation of robust process controls and stereoselective synthetic methods are key to minimizing the formation of this and other related impurities.

An In-depth Technical Guide to Sofosbuvir Impurity N: A Diastereoisomeric Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog prodrug that targets the HCV NS5B polymerase.[1] As a single stereoisomer drug, its efficacy and safety are intrinsically linked to its precise three-dimensional structure. The manufacturing process of Sofosbuvir can lead to the formation of related substances, including diastereomers, which may exhibit different physicochemical properties and biological activities. This technical guide focuses on Sofosbuvir impurity N, a known diastereoisomer of Sofosbuvir, providing a comprehensive overview of its identity, analytical considerations, and the critical role of stereochemistry in the biological activity of Sofosbuvir.

The Diastereomeric Relationship of Sofosbuvir and Impurity N

Sofosbuvir possesses two chiral centers, one at the 2'-position of the ribose sugar and another at the phosphorus atom of the phosphoramidate (B1195095) moiety. This results in the possibility of four stereoisomers. Sofosbuvir itself is the (S,R)-diastereomer. This compound is one of the other possible diastereomers, arising from a different configuration at the phosphorus center. This diastereomeric relationship is depicted in the diagram below.

Analytical Characterization

While specific, publicly available quantitative data (NMR, MS, HPLC) for this compound is limited, its identity as a diastereomer allows for the application of established analytical techniques for separation and characterization. The following table summarizes the general analytical methods used for Sofosbuvir and its impurities.

| Analytical Technique | Parameter | Sofosbuvir | This compound (and other diastereomers) | Reference |

| High-Performance Liquid Chromatography (HPLC) | Retention Time | Varies depending on the method | Separable from Sofosbuvir with appropriate chiral or reverse-phase columns | [2] |

| Purity | ≥ 99.0% | Typically controlled to low levels in the final API | [3] | |

| Mass Spectrometry (MS) | Molecular Weight | 529.45 g/mol | 529.45 g/mol | [4] |

| Fragmentation Pattern | Identical to diastereomers | Identical to Sofosbuvir | [2] | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H, 13C, 31P Chemical Shifts | Characteristic shifts for the (S,R)-isomer | Distinct chemical shifts, particularly for nuclei near the phosphorus center, allowing for differentiation | Not publicly available for Impurity N |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Characteristic peaks for functional groups | Similar IR spectrum to Sofosbuvir due to identical functional groups | Not publicly available for Impurity N |

Note: Specific data for this compound is not publicly available in tabulated form. The information provided is based on general knowledge of diastereomer characterization and data for other Sofosbuvir impurities.

Experimental Protocols

Representative Synthesis and Separation of Sofosbuvir Diastereomers

The following protocol is a representative method for the synthesis of Sofosbuvir, which typically yields a mixture of diastereomers, and their subsequent separation. This serves as a proxy for the generation and isolation of diastereomeric impurities like Impurity N.

Materials:

-

2'-Deoxy-2'-fluoro-2'-C-methyluridine

-

(S)-2-[(S)-(2,3,4,5,6-Pentafluorophenoxy)phenoxyphosphinyl-amino]propionic acid isopropyl ester

-

tert-Butylmagnesium chloride in THF

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Ammonium (B1175870) chloride solution, saturated

-

Silica (B1680970) gel for column chromatography

-

Chiral stationary phase for HPLC

Procedure:

-

Coupling Reaction: To a solution of 2'-deoxy-2'-fluoro-2'-C-methyluridine and (S)-2-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl-amino]propionic acid isopropyl ester in anhydrous THF at room temperature, add tert-butylmagnesium chloride solution dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting materials are consumed.

-

Quenching: Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extraction: Extract the mixture with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of Sofosbuvir diastereomers.

-

Purification and Separation:

-

Column Chromatography: Purify the crude product by silica gel column chromatography to remove non-diastereomeric impurities.

-

Chiral HPLC: Separate the diastereomers using a preparative high-performance liquid chromatography (HPLC) system equipped with a suitable chiral stationary phase. The specific column and mobile phase composition will need to be optimized for baseline separation of the Sofosbuvir and Impurity N diastereomers.

-

Biological Activity and the Significance of Stereochemistry

The stereochemistry at the phosphorus center is paramount for the biological activity of Sofosbuvir. As a prodrug, Sofosbuvir is metabolized intracellularly to its active triphosphate form, GS-461203.[5] This active metabolite is then incorporated into the growing HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[1]

It has been reported that the diastereomeric impurity of Sofosbuvir (referred to as impurity C, which is a diastereomer) exhibits significantly lower antiviral activity compared to Sofosbuvir itself.[6] This difference in activity is attributed to the stereospecificity of the enzymes involved in the metabolic activation pathway. The spatial arrangement of the substituents around the phosphorus atom influences the binding and catalytic efficiency of these enzymes.

References

- 1. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. tmda.go.tz [tmda.go.tz]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Buy Sofosbuvir impurity C | 1496552-28-3 [smolecule.com]

Navigating the Labyrinth of Sofosbuvir Impurities: A Technical Guide to Pharmacopeial Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial reference standards for impurities of Sofosbuvir, a critical direct-acting antiviral agent for the treatment of Hepatitis C. Understanding and controlling impurities is paramount in ensuring the safety, efficacy, and quality of pharmaceutical products. This document collates available information on known impurities, analytical methodologies for their detection and quantification, and the interplay between pharmacopeial standards and working reference materials.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication. Its complex chemical structure and multi-step synthesis process can give rise to various impurities, including starting materials, intermediates, by-products, and degradation products. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish stringent limits for these impurities to ensure patient safety.

Known Sofosbuvir Impurities

A multitude of process-related and degradation impurities of Sofosbuvir have been identified and characterized. The following table summarizes some of the known impurities, compiled from various scientific literature and commercial suppliers of reference standards. It is crucial to consult the official pharmacopeial monographs for the definitive list of specified, unspecified, and total impurity limits.

Table 1: Known Impurities of Sofosbuvir

| Impurity Name/Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sofosbuvir Impurity 11 | 863329-66-2 | C10H13FN2O5 | 260.22 |

| Sofosbuvir Impurity 12 | 2041584-99-8 | C10H13FN2O5 | 260.22 |

| Sofosbuvir Impurity 74 | 1233335-78-8 | C13H19FN3O9P | 411.28 |

| Sofosbuvir (R)-Phosphate | 1190308-01-0 | C22H29FN3O9P | 529.45 |

| (3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyl-dihydrofuran-2(3H)-one | 879551-04-9 | C6H9FO4 | 164.13 |

| Sofosbuvir 5'-Desphosphate 3'-O-[(S)-Phosphate] | 1337482-15-1 | C22H29FN3O9P | 529.45 |

| Mixture of (Pentafluorophenol, Sofosbuvir-14-ethyl impurity, Sofosbuvir-14, And n-Propyl Sofosbuvir-14) | N/A | C59H50F20N3O16P3 | 1529.93 |

| Mixture of (Pentafluorophenol, Sofosbuvir, Rp-Sofosbuvir, n-Propyl Sofosbuvir) | N/A | C72H88F8N9O28P3 | 1772.42 |

Note: This table is a compilation from publicly available data and is not exhaustive. For official information, refer to the current USP and EP monographs.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of Sofosbuvir and its impurities. The following section details a representative Reverse-Phase HPLC (RP-HPLC) method based on published scientific literature.

Representative RP-HPLC Method for Sofosbuvir and its Impurities

Objective: To separate and quantify Sofosbuvir and its process-related and degradation impurities in bulk drug substance and pharmaceutical dosage forms.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v). Isocratic or gradient elution may be employed for optimal separation. |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | 260 nm |

| Injection Volume | 10-20 µL |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution to the desired concentration.

-

Impurity Standard Solutions: Prepare individual stock solutions of available impurity reference standards in a suitable diluent. Prepare a mixed working standard solution containing all known impurities at a specified concentration.

-

Sample Solution (Bulk Drug): Accurately weigh and dissolve a known amount of the Sofosbuvir bulk drug substance in the diluent to achieve a target concentration.

-

Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.

System Suitability:

Before sample analysis, inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Key system suitability parameters include:

-

Tailing factor: Should be close to 1.

-

Theoretical plates: A measure of column efficiency.

-

Relative standard deviation (RSD) of peak areas: Should be within acceptable limits (e.g., <2%).

Data Analysis:

Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the impurity reference standards. The concentration of each impurity can be calculated using the external standard method.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical workflow for impurity analysis and the hierarchical relationship between different types of reference standards.

Caption: Workflow for the analysis of Sofosbuvir impurities using HPLC.

Caption: Relationship between primary, secondary, and in-house reference standards.

Conclusion and Disclaimer

This technical guide provides a foundational understanding of the pharmacopeial reference standards for Sofosbuvir impurities. The provided tables and experimental protocols are based on publicly available scientific literature and information from commercial suppliers of reference standards. For official regulatory compliance, it is imperative to consult the most recent editions of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The use of well-characterized reference standards and validated analytical methods is essential for ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

Degradation Pathway of Sofosbuvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathway of Sofosbuvir (B1194449), a critical direct-acting antiviral agent for the treatment of Hepatitis C. Understanding the stability and degradation profile of a drug substance is paramount for ensuring its quality, safety, and efficacy. This document summarizes findings from forced degradation studies, outlining the conditions under which Sofosbuvir degrades and identifying its principal degradation products. Detailed experimental protocols and visual representations of the degradation pathways and analytical workflows are provided to support research and development efforts.

Summary of Forced Degradation Studies

Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, reveal that Sofosbuvir is susceptible to degradation in acidic, basic, and oxidative environments.[1][2][3] Conversely, the drug demonstrates notable stability under neutral, thermal, and photolytic conditions.[1][2][3]

A summary of the quantitative data from various stress degradation studies is presented in the table below for comparative analysis.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Degradation Products Identified (m/z) | Reference |

| Acidic Hydrolysis | 0.1N HCl | 6 hours | 23% | DP I (m/z 488) | [1] |

| 1N HCl | 4 hours | 26% | Not specified | [4] | |

| 1N HCl, 80°C | 10 hours (reflux) | 8.66% | Not specified | [5] | |

| 0.1 N HCl | 26 hours (RT) | 18.87% | Not specified | [6] | |

| Alkaline Hydrolysis | 0.1N NaOH | 10 hours | 50% | DP II (m/z 393.3) | [1] |

| 1M NaOH | < 1.5 hours | 100% | Not specified | [4] | |

| 0.5N NaOH, 60°C | 24 hours | 45.97% | Two products (28.80% and 17.17%) | [5] | |

| Oxidative Degradation | 3% H₂O₂ | 7 days | 19.02% | DP III (m/z 393) | [1] |

| 30% H₂O₂, 80°C | 2 days | 0.79% | Not specified | [5] | |

| Ce(IV) in H₂SO₄, 100°C | 25 minutes | Substantial | Fragments at m/z 378, 286, 270, 178, 137, 97 | [7] | |

| Thermal Degradation | 50°C | 21 days | No degradation | - | [1] |

| 40°C | 168 hours | ~2% | Not specified | [4] | |

| Photolytic Degradation | Sunlight | 21 days | No degradation | - | [1] |

| UV light (254 nm) | 24 hours | No degradation | - | [5] | |

| Neutral Hydrolysis | Water | - | Stable | - | [2] |

Degradation Pathways and Identified Products

The degradation of Sofosbuvir primarily proceeds through hydrolysis of its ester and phosphoramidate (B1195095) moieties, as well as oxidation.

Acid and Base Catalyzed Hydrolysis

Under acidic conditions, the primary degradation product observed is DP I with a mass-to-charge ratio (m/z) of 488.[1][3] This corresponds to the hydrolysis of the isopropyl ester of the alaninate (B8444949) side chain.[1]

In alkaline conditions, the degradation is more extensive, leading to the formation of DP II with an m/z of 393.3.[1][3] This product likely results from the cleavage of the entire phosphoramidate group. Some studies have reported complete degradation in a short period under strong basic conditions.[4] The higher susceptibility to alkaline hydrolysis suggests that this is a critical parameter to control during formulation and storage.[1][6]

Oxidative Degradation

Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), results in the formation of DP III with an m/z of 393.[1][3] This suggests that oxidation can also lead to the cleavage of the phosphoramidate side chain. Another study using a stronger oxidizing agent, cerium (IV), at high temperatures, resulted in more extensive fragmentation of the molecule.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline the typical experimental protocols employed in the forced degradation analysis of Sofosbuvir.

Preparation of Stock and Sample Solutions

-

Stock Solution: Accurately weigh and dissolve 25 mg of Sofosbuvir in HPLC grade acetonitrile (B52724) or methanol (B129727) to obtain a concentration of 1000 µg/mL.[8]

-

Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.[1]

Forced Degradation (Stress Testing) Protocol

The following protocols are representative of those used in published studies, adhering to ICH guidelines.

-

Acid Hydrolysis:

-

To 1 mL of the Sofosbuvir stock solution, add 1 mL of 0.1N or 1N HCl.[5][6]

-

Reflux the solution at a controlled temperature (e.g., 70-80°C) for a specified duration (e.g., 6-10 hours).[1][5]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of NaOH.

-

Dilute the resulting solution with the mobile phase to the target concentration for analysis.[1]

-

-

Alkaline Hydrolysis:

-

To 1 mL of the Sofosbuvir stock solution, add 1 mL of 0.1N or 0.5N NaOH.[1][5]

-

Heat the solution at a controlled temperature (e.g., 60-70°C) for a specified duration (e.g., 10-24 hours).[1][5]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of HCl.

-

Dilute the resulting solution with the mobile phase to the target concentration for analysis.[1]

-

-

Oxidative Degradation:

-

To 1 mL of the Sofosbuvir stock solution, add 1 mL of 3% or 30% H₂O₂.[1][5]

-

Keep the solution at room temperature or heat at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 2-7 days).[1][5]

-

After the specified time, dilute the solution with the mobile phase to the target concentration for analysis.

-

-

Thermal Degradation:

-

Photolytic Degradation:

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent drug from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique.

-

Chromatographic System: An HPLC system equipped with a UV or Photo Diode Array (PDA) detector is typically used.[1][9]

-

Column: A C18 column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm) is commonly used for separation.[2]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid) is often used in an isocratic or gradient elution mode.[1][5] A common mobile phase composition is Methanol:Water (50:50 v/v) with 0.1% formic acid.[1]

-

Detection Wavelength: The detection wavelength is usually set at the maximum absorbance of Sofosbuvir, which is around 260 nm.[6]

-

Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the mass of the degradation products, aiding in their structural elucidation.[1][2]

Conclusion

This technical guide consolidates the available scientific literature on the degradation pathway of Sofosbuvir. The drug is stable under thermal and photolytic stress but degrades under acidic, alkaline, and oxidative conditions. The primary degradation pathways involve hydrolysis of the ester and phosphoramidate functionalities. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable formulations and robust analytical methods for Sofosbuvir. Further research involving the isolation and complete structural elucidation of all degradation products using advanced spectroscopic techniques would provide a more definitive understanding of its degradation profile.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 4. mdpi.com [mdpi.com]

- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 6. ijpbs.com [ijpbs.com]

- 7. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 8. actascientific.com [actascientific.com]

- 9. Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Controlling Sofosbuvir Impurity N in Active Pharmaceutical Ingredient: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Sofosbuvir (B1194449) impurity N, a critical diastereomeric impurity encountered during the synthesis of the active pharmaceutical ingredient (API). The significance of controlling this impurity is paramount to ensure the safety, efficacy, and quality of the final drug product. This document outlines the formation pathways of Sofosbuvir impurity N, its potential impact on drug performance, and established analytical methodologies for its detection and quantification. Furthermore, it delves into the regulatory landscape governing stereoisomeric impurities and proposes robust control strategies for its mitigation during manufacturing.

Introduction: The Imperative of Impurity Control in Sofosbuvir

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy is critically dependent on its stereochemical purity.[3] Impurities, even in trace amounts, can potentially alter the therapeutic effect, introduce toxicity, or affect the stability of the drug product.[4]

This compound is a diastereoisomer of Sofosbuvir.[5][6] Diastereomers possess different physicochemical properties, which can translate to distinct pharmacological and toxicological profiles.[7] Therefore, understanding and controlling the levels of this compound in the API is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy.

Formation and Synthesis of this compound

The synthesis of Sofosbuvir is a multi-step process that involves the formation of a crucial phosphoramidate (B1195095) linkage. The phosphorus center in the Sofosbuvir molecule is a chiral center, leading to the potential formation of two diastereomers: the desired (Sp)-isomer (Sofosbuvir) and the undesired (Rp)-isomer (an impurity often designated as this compound or a related diastereomer).

The primary step where the formation of this diastereomeric impurity occurs is during the coupling of the nucleoside with the phosphoramidating agent. The reaction can proceed through different pathways, and without precise stereochemical control, a mixture of diastereomers can be produced.[8]

Below is a generalized representation of the key synthetic step leading to the formation of Sofosbuvir and its diastereomeric impurity.

Caption: Synthetic pathway illustrating the formation of Sofosbuvir and Impurity N.

Stereoselective synthesis strategies are employed to favor the formation of the desired Sp-isomer.[9] These methods often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the phosphorylation step. However, even with these advanced techniques, the formation of the Rp-isomer as an impurity is a possibility that must be carefully monitored and controlled.

Impact of this compound on Drug Quality and Performance

The presence of diastereomeric impurities can have several detrimental effects on the final drug product:

-

Reduced Efficacy: The antiviral activity of Sofosbuvir is highly specific to its stereochemistry. The Rp-isomer (Impurity N) may exhibit significantly lower or no inhibitory activity against the HCV NS5B polymerase.[7][10] Its presence in the API would effectively reduce the potency of the drug.

-

Altered Pharmacokinetics: Diastereomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles.[11] This could lead to unpredictable therapeutic outcomes and potential under-dosing or over-dosing of the active isomer.

-

Potential for Toxicity: While one diastereomer may be safe and effective, the other could have a different toxicological profile. Although studies have shown Sofosbuvir itself is not genotoxic, the toxicological profile of each impurity must be considered.[12][13][14]

-

Impact on Physical Properties: The presence of impurities can affect the physical properties of the API, such as solubility, melting point, and crystal form, which can in turn impact the manufacturing process of the final dosage form and its stability.

Regulatory Framework and Acceptance Criteria

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in APIs.[15] For stereoisomeric impurities, the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) (Impurities in New Drug Substances) and Q6A (Specifications), provide a framework for their control.[16]

The key principles for controlling stereoisomeric impurities include:

-

Identification: The stereochemical identity of the impurity should be established.

-

Quantification: A validated analytical method must be used to accurately quantify the level of the impurity.

-

Qualification: The impurity must be evaluated for its biological safety. This can be done through toxicological studies or by demonstrating its presence in safety and clinical study batches at or below the proposed specification level.

While specific pharmacopeial monographs for Sofosbuvir list various impurities, the control of diastereomers is a critical aspect that requires specific attention.[17] The acceptance criteria for this compound are typically established based on a combination of factors including:

-

The level of the impurity present in the batches used in clinical and safety studies.

-

The manufacturing process capability.

-

The potential toxicity of the impurity.

The following table summarizes the general ICH thresholds for impurities, which can serve as a starting point for setting limits for diastereomeric impurities like this compound.

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Note: These are general guidelines, and specific limits for this compound should be justified based on scientific evidence and regulatory consultation.

Analytical Methodologies for the Control of this compound

Accurate and precise analytical methods are essential for the detection and quantification of this compound. Due to the similar chemical structure and polarity of diastereomers, their separation requires specialized chromatographic techniques.

5.1. Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

A validated chiral HPLC method is the most common approach for separating and quantifying Sofosbuvir and its diastereomeric impurity.

-

Objective: To separate and quantify Sofosbuvir (Sp-isomer) and this compound (Rp-isomer) in the API.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. The specific choice of column is critical for achieving adequate resolution.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol). The exact ratio is optimized to achieve the best separation.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Column Temperature: Controlled, often at ambient or slightly elevated temperatures (e.g., 25-40 °C).

-

Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 260 nm).[18][19]

-

-

Sample Preparation: A known concentration of the Sofosbuvir API sample is dissolved in a suitable solvent (e.g., mobile phase or a component of the mobile phase).

-

System Suitability: Before sample analysis, a system suitability solution containing both Sofosbuvir and a reference standard for impurity N is injected to ensure the chromatographic system is performing adequately. Key parameters include resolution between the two peaks, tailing factor, and theoretical plates.

-

Quantification: The amount of this compound is determined by comparing its peak area to the peak area of a qualified reference standard or by area normalization, assuming the response factors are similar.

5.2. Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Control Strategies for this compound

A robust control strategy is essential to consistently produce Sofosbuvir API with acceptable levels of impurity N. This strategy should be multi-faceted and encompass various stages of the manufacturing process.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. daicelpharmastandards.com [daicelpharmastandards.com]

- 4. Designing Stable Drug Formulations with Impurity Control. [aquigenbio.com]

- 5. labshake.com [labshake.com]

- 6. This compound - Protheragen [protheragen.ai]

- 7. m.youtube.com [m.youtube.com]

- 8. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic efficacy of stereoisomers [wisdomlib.org]

- 12. scielo.br [scielo.br]

- 13. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fda.gov [fda.gov]

- 16. fda.gov [fda.gov]

- 17. synthinkchemicals.com [synthinkchemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. discoveryjournals.org [discoveryjournals.org]

Navigating the Labyrinth of Impurities in Sofosbuvir: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical endeavor. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines, analytical methodologies, and key considerations for the identification and control of impurities in Sofosbuvir, a cornerstone in the treatment of Hepatitis C.

This guide synthesizes information from global regulatory bodies, pharmacopoeias, and scientific literature to offer a practical framework for managing Sofosbuvir impurities throughout the drug development lifecycle.

Regulatory Landscape: A Foundation of Quality and Safety

The control of impurities in pharmaceutical products is governed by a harmonized set of guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary documents guiding impurity management are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[1][2][3][4][5] These guidelines establish a scientific and risk-based approach to the control of impurities.

Key Principles of ICH Guidelines:

-

Classification of Impurities: Impurities are broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[3]

-

Thresholds for Action: ICH guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.[1]

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which the biological safety of an impurity must be established.

-

General Impurity Thresholds

The following table summarizes the general thresholds for reporting, identification, and qualification of impurities in new drug substances as outlined in ICH Q3A(R2).

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI, whichever is lower | 0.15% or 1.0 mg/day TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *Total Daily Intake |

For drug products, the thresholds are detailed in ICH Q3B(R2) and are generally similar, with specific considerations for degradation products.

While these general guidelines are paramount, specific monographs in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide official standards for Sofosbuvir, including tests and acceptance criteria for impurities.[6][7][8][9] Manufacturers must adhere to the requirements of the specific pharmacopoeia in the region where the product is to be marketed. Specific quantitative limits for named impurities in these monographs are often not publicly available and must be consulted directly.

Known and Potential Impurities of Sofosbuvir

Impurities in Sofosbuvir can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[10] A thorough understanding of the synthetic route and the stability of Sofosbuvir is essential for identifying potential impurities.

Commercially available reference standards for a variety of Sofosbuvir impurities facilitate their identification and quantification. Some of the known impurities include:

-

Process-Related Impurities: These can include starting materials, intermediates, by-products, and reagents used in the synthesis of Sofosbuvir. Examples include various diastereomers and regioisomers formed during the complex multi-step synthesis.

-

Degradation Products: Sofosbuvir can degrade under various stress conditions such as acidic, basic, and oxidative environments.[11][12] Hydrolysis of the phosphoramidate (B1195095) linkage and modifications to the uracil (B121893) base are potential degradation pathways.

The following is a list of some known Sofosbuvir impurities, though it is not exhaustive:

-

Sofosbuvir Impurity C (2(R)-Methyl Sofosbuvir)[6]

-

Sofosbuvir Nucleoside Derivative[13]

-

D-Alanine Sofosbuvir[10]

-

Sofosbuvir Isomer 3[10]

-

Sofosbuvir Impurity 11[14]

-

Sofosbuvir Impurity 12[14]

-

Sofosbuvir Impurity 74[14]

-

Sofosbuvir Impurity 75[14]

-

Sofosbuvir Impurity 93[14]

-

Sofosbuvir Impurity L[18]

Analytical Methodologies for Impurity Profiling

A robust analytical strategy is crucial for the detection, identification, and quantification of impurities in Sofosbuvir. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A variety of reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of Sofosbuvir and its impurities.[19][20][21][22][23] These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. UV detection is commonly employed, with the wavelength set at the absorption maximum of Sofosbuvir, which is around 260 nm.[22]

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer, formic acid, or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 0.8 - 1.5 mL/min |

| Detection | UV at approximately 260 nm |

| Column Temperature | Ambient or controlled (e.g., 25-40°C) |

| Injection Volume | 10 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification and structural elucidation of unknown impurities, LC coupled with mass spectrometry (LC-MS) is an indispensable tool.[11][12] LC-MS provides molecular weight information and fragmentation patterns that are crucial for determining the chemical structure of impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements and elemental compositions.

Typical LC-MS Protocol for Impurity Identification:

-

Sample Preparation: Prepare a solution of the Sofosbuvir sample containing the impurity of interest at a suitable concentration.

-

Chromatographic Separation: Utilize an HPLC or UPLC system with a C18 column to separate the impurity from the main component and other impurities. The mobile phase composition should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid).

-

Mass Spectrometric Detection:

-

Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI), in either positive or negative ion mode.

-

Full Scan Analysis: Acquire full scan mass spectra to determine the molecular weight of the impurity.

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the parent ion of the impurity to obtain structural information. This can be achieved through collision-induced dissociation (CID).

-

-

Data Analysis and Structure Elucidation: Interpret the mass spectral data, including the accurate mass of the molecular ion and the fragmentation pattern, to propose a chemical structure for the impurity.

Visualizing Key Pathways and Workflows

To further aid in the understanding of Sofosbuvir's mechanism, potential toxicity, and the logical approach to impurity management, the following diagrams are provided.

Mechanism of Action: Inhibition of HCV Replication

Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite mimics the natural uridine (B1682114) nucleotide and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase. This incorporation leads to chain termination, thereby inhibiting viral replication.[24][25]

References

- 1. jpionline.org [jpionline.org]

- 2. fda.gov [fda.gov]

- 3. industrialpharmacist.com [industrialpharmacist.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. usp.org [usp.org]

- 8. uspnf.com [uspnf.com]

- 9. researchgate.net [researchgate.net]

- 10. daicelpharmastandards.com [daicelpharmastandards.com]

- 11. archives.ijper.org [archives.ijper.org]

- 12. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. Sofosbuvir [simsonpharma.com]

- 15. Sofosbuvir Impurity 29 - SRIRAMCHEM [sriramchem.com]

- 16. Discover Impurity Reference Standards from USP [usp.org]

- 17. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 18. extranet.who.int [extranet.who.int]

- 19. researchgate.net [researchgate.net]

- 20. fortunejournals.com [fortunejournals.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. discoveryjournals.org [discoveryjournals.org]

- 24. researchgate.net [researchgate.net]

- 25. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Sofosbuvir impurity N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase NS5B.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide focuses on Sofosbuvir impurity N, a known diastereoisomer of Sofosbuvir, providing a comprehensive overview of its physical and chemical properties, analytical methodologies, and characterization.

Chemical and Physical Properties

This compound, identified by the CAS number 1394157-34-6, is a process-related impurity that may arise during the synthesis of Sofosbuvir.[2] Its structural relationship to the parent drug underscores the importance of its identification and quantification.

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | [3] |

| Synonyms | Methyl 2-[[[(4R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate; Methoxy Sofosbuvir Impurity; Sofosbuvir Impurity SF2 | [3][4] |

| CAS Number | 1394157-34-6 | [3][4] |

| Molecular Formula | C20H25FN3O9P | [3][4] |

| Molecular Weight | 501.40 g/mol | [3] |

| Appearance | Solid powder | [5] |

Table 2: Physicochemical Data of this compound

| Property | Value | Notes |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Soluble in DMSO | [5] |

| Relative Density | 1.46 (Predicted) | [6] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [6] |

Spectral Characterization

Detailed spectral data for this compound, including 1H-NMR, 13C-NMR, FT-IR, and Mass Spectrometry, are typically provided by commercial suppliers with the purchase of a reference standard.[4] While the complete spectral data is not publicly available, the following sections outline the expected analytical techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H-NMR & 13C-NMR: These techniques are crucial for elucidating the molecular structure and confirming the diastereomeric relationship with Sofosbuvir. Specific chemical shifts and coupling constants would differentiate it from the active ingredient and other related impurities. While specific peak assignments for Impurity N are not in the public domain, general methods for qNMR of Sofosbuvir have been established using solvents like DMSO-d6.[7]

-

31P-NMR: Given the presence of a phosphorus atom, 31P-NMR is a valuable tool for characterizing the phosphoramidate (B1195095) moiety and can be used for purity determination.[7]

Infrared (IR) Spectroscopy

FT-IR spectroscopy helps in identifying the functional groups present in the molecule. For Sofosbuvir, characteristic peaks are observed for C-O-C stretching in the 1170–1000 cm⁻¹ region.[8] Similar characteristic peaks would be expected for Impurity N.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the impurity. For Sofosbuvir, the protonated molecule [M+H]+ is observed at m/z 530.48.[9] For this compound, the expected protonated molecule would be observed at m/z 502.4. In-source fragmentation is a known characteristic of Sofosbuvir, and similar behavior would be anticipated for its impurities.[10]

Experimental Protocols

General Analytical Method Development for Impurity Profiling

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for the analysis of Sofosbuvir and its impurities.

1. Instrumentation and Chromatographic Conditions (General Example):

-

System: HPLC with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 260 nm, which is the λmax of Sofosbuvir.[11]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

2. Sample Preparation:

-

Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., DMSO, followed by dilution with the mobile phase).

-

Sample Solution: The drug substance or product is dissolved in a suitable solvent and diluted to a known concentration.

3. Method Validation (as per ICH Guidelines):

The analytical method should be validated for the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including the API and other impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the identification and quantification of an impurity like this compound.

References

- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS: 1394157-34-6 | CymitQuimica [cymitquimica.com]

- 3. Sofosbuvir Impurity SF2 | CAS No- 1394157-34-6 | Simson Pharma Limited [simsonpharma.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 7. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. archives.ijper.org [archives.ijper.org]

- 10. Quantification of sofosbuvir in human serum by liquid chromatography with negative ionization mass spectrometry using the parent peak and its source-induced fragment: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijbpas.com [ijbpas.com]

A Technical Guide to Sofosbuvir Impurity N: Certified Reference Materials, Analytical Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir (B1194449) impurity N, a critical component in the quality control and regulatory submission process for the antiviral drug Sofosbuvir. This document details commercially available certified reference materials (CRMs), outlines a robust analytical methodology for its quantification, and illustrates the mechanism of action of the parent compound, Sofosbuvir.

Certified Reference Material (CRM) Suppliers for Sofosbuvir Impurity N

The procurement of well-characterized CRMs is fundamental for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and formulated drug products. Several suppliers offer this compound (CAS No. 1394157-34-6). While specific purity values are lot-dependent and provided on the Certificate of Analysis (CoA), the following table summarizes the offerings from various suppliers. Researchers are advised to request the latest CoA for detailed quantitative data.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| SynThink | Methoxy Sofosbuvir Impurity; this compound | 1394157-34-6 | C₂₀H₂₅FN₃O₉P | 501.4 | Provides a comprehensive CoA with ¹H-NMR, Mass, HPLC, IR, and TGA data.[1] |

| Simson Pharma Limited | Sofosbuvir Impurity SF2; this compound | 1394157-34-6 | C₂₀H₂₅FN₃O₉P | 501.40 | Accompanied by a Certificate of Analysis.[2][3] Available via custom synthesis.[2][3] |

| Cenmed | This compound | 1394157-34-6 | C₂₀H₂₅FN₃O₉P | 501.4 | Described as a diastereoisomer of Sofosbuvir.[4] |

| MedChemExpress | This compound | 1394157-34-6 | Not specified | Not specified | Provides reference standards.[5] |

| Daicel Pharma Standards | Sofosbuvir Impurities | Not specified for Impurity N | Not specified for Impurity N | Not specified for Impurity N | Offers a wide range of Sofosbuvir impurities and can synthesize them to customer specifications. Provides a comprehensive CoA.[6] |

| Veeprho | Sofosbuvir Impurities and Related Compound | Not specified for Impurity N | Not specified for Impurity N | Not specified for Impurity N | Manufactures and supplies a range of Sofosbuvir impurities.[7] |

| Pharmaffiliates | Sofosbuvir-impurities | Not specified for Impurity N | Not specified for Impurity N | Not specified for Impurity N | Provides a range of pharmacopeial and non-pharmacopeial impurities.[8] |

Experimental Protocol: Quantification of this compound by RP-HPLC

The following is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Sofosbuvir and its related impurities, including Impurity N. This protocol is a synthesis of methodologies reported in the scientific literature and should be validated in the user's laboratory for its intended use.[9][10][11][12]

2.1. Chromatographic Conditions

| Parameter | Specification |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[9][10] or Phenomenex C18, 250 x 4.6 mm[11] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water[9][10] or 0.1% Formic Acid in Water (pH 2.3)[11] |

| Mobile Phase B | Acetonitrile[9][10][11] |

| Gradient/Isocratic | Isocratic Elution[9][10][11] |

| Ratio | Water:Acetonitrile (50:50 v/v)[9][10][11] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detector Wavelength | 260 nm[9][10] or 262 nm[11] |

| Injection Volume | 10 µL |

| Diluent | Water:Acetonitrile (50:50 v/v)[10] |

2.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound certified reference material in the diluent to obtain a known concentration (e.g., 25 µg/mL).[10]

-

Sample Solution: Accurately weigh and dissolve the Sofosbuvir API or drug product in the diluent to obtain a final concentration within the linear range of the method (e.g., 400 µg/mL of Sofosbuvir).[10]

2.3. System Suitability

Before sample analysis, inject the standard solution multiple times (e.g., six replicates) and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak area and retention time to ensure the performance of the chromatographic system.

2.4. Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding standard solution.

Visualizations: Workflow and Mechanism of Action

To further elucidate the analytical process and the biological context of Sofosbuvir, the following diagrams are provided.

Caption: Experimental workflow for the quantification of this compound.

Caption: Mechanism of action of Sofosbuvir as an HCV NS5B polymerase inhibitor.

Sofosbuvir is a prodrug that, once inside liver cells (hepatocytes), is converted into its active triphosphate form.[13] This active form mimics the natural uridine (B1682114) nucleotide. The hepatitis C virus (HCV) uses an enzyme called NS5B RNA-dependent RNA polymerase to replicate its genetic material.[14][15] The active Sofosbuvir triphosphate is incorporated into the growing viral RNA chain by the NS5B polymerase.[16] Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA and thereby halting viral replication.[13][16] This targeted inhibition of a crucial viral enzyme is what makes Sofosbuvir a highly effective antiviral agent.[14][15]

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Sofosbuvir Impurity SF2 | CAS No- 1394157-34-6 | Simson Pharma Limited [simsonpharma.com]

- 3. Sofosibuvir Dicoupled Impurity | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 4. cenmed.com [cenmed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. daicelpharmastandards.com [daicelpharmastandards.com]

- 7. veeprho.com [veeprho.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. ijpar.com [ijpar.com]

- 12. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF SOFOSBUVIR IN PURE AND PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]

- 13. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Determination of Sofosbuvir Impurity N by HPLC

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of Sofosbuvir and its diastereomeric impurity, Sofosbuvir Impurity N (CAS 1394157-34-6). The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing of Sofosbuvir. The described protocol provides excellent separation and quantification, ensuring the purity and safety of the active pharmaceutical ingredient (API).

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication. During the synthesis of Sofosbuvir, various process-related impurities and degradation products can form, including diastereomers. This compound is a known diastereomer of Sofosbuvir.[1][] Controlling such impurities is critical to ensure the efficacy and safety of the final drug product. This document presents a stability-indicating HPLC method capable of separating and quantifying Sofosbuvir from Impurity N.

Experimental Protocol

This section provides a detailed methodology for the analysis of Sofosbuvir and the quantification of Impurity N.

Instrumentation and Materials

-

HPLC System: A gradient HPLC system equipped with a UV detector.

-

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm (or equivalent).

-

Chemicals:

-

Sofosbuvir Reference Standard

-

This compound Reference Standard (CAS: 1394157-34-6)

-

Acetonitrile (HPLC Grade)

-

Trifluoroacetic Acid (TFA) (HPLC Grade)

-

Water (HPLC Grade/Milli-Q or equivalent)

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation:

| Parameter | Condition |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 15 | 40 | 60 |

| 17 | 90 | 10 |

| 20 | 90 | 10 |

Preparation of Solutions

-

Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[3][4]

-

Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve approximately 25 mg of Sofosbuvir Reference Standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.

-

Standard Stock Solution (Impurity N): Accurately weigh and dissolve approximately 10 mg of this compound Reference Standard in 100 mL of diluent to obtain a concentration of about 100 µg/mL.

-

System Suitability Solution: Prepare a solution containing 250 µg/mL of Sofosbuvir and 5 µg/mL of Impurity N by diluting the respective stock solutions with the diluent.

-

Sample Solution: Accurately weigh and dissolve a quantity of the Sofosbuvir sample in the diluent to obtain a final concentration of approximately 250 µg/mL.

Method Validation Summary

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][4] The following tables summarize the typical acceptance criteria and expected results for the method validation.

Table 2: System Suitability

| Parameter | Acceptance Criteria | Expected Result |

| Tailing Factor (Sofosbuvir) | ≤ 2.0 | ~1.1 |

| Theoretical Plates (Sofosbuvir) | ≥ 2000 | > 5000 |

| Resolution (Sofosbuvir/Impurity N) | ≥ 2.0 | > 2.5 |

| %RSD for 6 injections | ≤ 2.0% | < 1.0% |

Table 3: Linearity

| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |

| Sofosbuvir | LOQ - 750 | ≥ 0.999 |

| Impurity N | LOQ - 15 | ≥ 0.999 |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Sofosbuvir | ~0.04 | ~0.12 |

| Impurity N | ~0.03 | ~0.10 |

Table 5: Accuracy (Recovery)

| Analyte | Spiking Level | Acceptance Criteria (%) |

| Impurity N | LOQ, 100%, 150% | 80.0 - 120.0 |

Table 6: Precision (%RSD)

| Analyte | Repeatability (n=6) | Intermediate Precision (n=6) |

| Impurity N | ≤ 5.0% | ≤ 5.0% |

Workflow and Visualization

The logical workflow for the determination of this compound is depicted below. This process ensures accurate and reproducible results from sample preparation to data analysis.

Caption: Experimental workflow for the HPLC determination of this compound.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of this compound in bulk drug samples. The method is specific, sensitive, and capable of providing accurate and precise results. Adherence to the detailed protocol and proper method validation will ensure reliable quality control of Sofosbuvir, contributing to the overall safety and efficacy of the final pharmaceutical product.

References

Application Note: A Stability-Indicating UPLC Method for Enhanced Resolution of Sofosbuvir and its Impurities

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Sofosbuvir and its process-related and degradation impurities. The developed method offers superior separation and resolution, enabling accurate quantification and impurity profiling in bulk drug substances and pharmaceutical dosage forms. This stability-indicating method was validated in accordance with ICH guidelines and is suitable for routine quality control and stability studies.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. A reliable analytical method is required to separate and quantify Sofosbuvir from its potential impurities, which can originate from the manufacturing process or degradation. This UPLC method utilizes sub-2 µm particle column technology to achieve rapid analysis times, improved peak resolution, and reduced solvent consumption compared to conventional HPLC methods.[2] The method is proven to be stability-indicating through forced degradation studies under various stress conditions as per ICH guidelines.[1][2]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a quaternary gradient pump, autosampler, and a photodiode array (PDA) detector is recommended.[2]

Table 1: Optimized UPLC Method Parameters

| Parameter | Specification |

| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water[2][3] |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient Program | Time (min) |

| 0.0 | |

| 2.0 | |

| 8.0 | |

| 10.0 | |

| 11.0 | |

| 12.0 | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm[4][5] |

| Injection Volume | 2 µL |

| Run Time | 12 minutes |

Preparation of Solutions

-

Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.[2]

-

Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve 25 mg of Sofosbuvir reference standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

-